Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a triazolopyridazine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol under reflux conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and benzoate moieties, using reagents like sodium hydroxide or halogenated compounds
Scientific Research Applications
Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Mechanism of Action
The mechanism of action of Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate can be compared with other triazolopyridazine derivatives:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
The uniqueness of this compound lies in its specific structural features that allow for targeted interactions with a variety of biological receptors, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C22H26N6O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 4-[[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H26N6O3/c1-14(2)20-25-24-18-8-9-19(26-28(18)20)27-12-10-15(11-13-27)21(29)23-17-6-4-16(5-7-17)22(30)31-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,29) |
InChI Key |
VTZZXMKDEWETOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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